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Compound of Interest

Compound Name: fauc-365

Cat. No.: B1672303 Get Quote

Executive Summary & Molecule Profile[1][2][4]
FAUC 365 is a high-affinity, selective dopamine D3 receptor antagonist (often utilized in

structure-activity relationship studies for GPCRs).[1][2][3][4] While some database entries

occasionally mislabel it as an agonist, its primary utility lies in its nanomolar affinity (

nM) and high selectivity over D2 and D4 subtypes.[1][2][3]

The most frequent technical failure reported with FAUC 365 is precipitation upon dilution into

aqueous media.[1][2][3] This molecule possesses a lipophilic benzothiophene-carboxamide

backbone linked to a piperazine moiety.[1][2][3] While the piperazine nitrogens can be

protonated, the overall structure is highly hydrophobic, leading to "solubility shock" when

transitioning from organic stock solvents to physiological buffers.[3]
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Property Value Implication for Handling

Molecular Weight 462.4 g/mol
Moderate size; diffusion is not

a limiting factor.[1][2][3]

Primary Solvent DMSO (Dimethyl sulfoxide)
Soluble up to ~30–100 mM.[1]

[2][3] Required for stock.

Aqueous Solubility Negligible / Insoluble

DO NOT attempt to dissolve

solid directly in water/PBS.[1]

[2][3]

LogP (Predicted) High (Lipophilic)

Prone to sticking to plastics

and rapid aggregation in water.

[1][2][3]

pKa Basic (Piperazine N)

Solubility is pH-dependent;

reduced solubility at pH > 7.[1]

[2][3]4.

The Chemistry of Precipitation (Root Cause
Analysis)
Understanding why FAUC 365 precipitates is the first step to preventing it.[1][2][3] The crash

occurs due to two primary mechanisms:[1][2]

Dielectric Constant Mismatch: FAUC 365 is stable in DMSO (dielectric constant

).[1][2][3] When you dilute it into water (

), the energy cost to solvate the hydrophobic benzothiophene rings increases dramatically.[1]
[2][3] If the concentration exceeds the thermodynamic solubility limit (which is very low in
water), the molecules aggregate instantly.[2][3]

The "Salting-Out" Effect: Standard buffers like PBS or Krebs-Ringer contain high

concentrations of ions (

,

,
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).[1][2][3] These ions compete for water molecules to form hydration shells, effectively
"stealing" water from the drug and forcing the hydrophobic drug molecules to cluster together
and precipitate.[1][3]

Validated Solubilization Protocols
Protocol A: Standard In Vitro Assays
(Binding/Functional)
Use this for cellular assays where final drug concentration is low (< 10 µM).[1][2][3]

The "Vortex-Spike" Method This method prevents high local concentrations of the drug during

the mixing phase.[1][2][3]

Prepare Stock: Dissolve FAUC 365 powder in 100% anhydrous DMSO to a concentration of

10 mM.

Tip: Warm to 37°C and sonicate for 5 minutes if not immediately clear.

Aliquot & Store: Store aliquots at -20°C or -80°C. Do not freeze aqueous dilutions.

The Dilution Step (Critical):

Place your assay buffer (e.g., PBS or Media) in a tube.[1][2][3]

Set the tube on a vortex mixer at medium speed.

While vortexing, slowly pipet the DMSO stock into the center of the liquid vortex.

Why? This rapidly disperses the DMSO, preventing a local "cloud" of high concentration

where precipitation nucleates.[1][3]

Limit: Ensure final DMSO concentration is

to avoid solvent effects on the receptor.[1][2][3]

Protocol B: High-Concentration Stock (Animal/Tissue
Studies)
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Use this if you need higher concentrations (> 100 µM) where simple aqueous dilution fails.[1][2]

[3]

The "Co-Solvent Sandwich" Method This uses intermediate polarity solvents to bridge the gap

between DMSO and water.[1][2][3]

Stock: Prepare 25 mg/mL stock in DMSO.

Step 1 (Solvent): Take 10% of final volume as DMSO stock.[1][2][3]

Step 2 (Bridge): Add 40% PEG300 (Polyethylene Glycol 300) and mix thoroughly. The

solution should remain clear.

Step 3 (Surfactant): Add 5% Tween-80.[1][2][3] Mix gently (avoid foaming).

Step 4 (Aqueous): Slowly add 45% Saline/PBS (warm to 37°C) to reach final volume.

Result: A stable emulsion/solution suitable for IP injection or high-concentration bath

application.[1][2][3]

Troubleshooting Decision Tree
Use this logic flow to diagnose persistent precipitation issues.
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Start: FAUC 365 Precipitates

1. Check Stock Solvent

Is it 100% DMSO?

Action: Redissolve solid
in pure DMSO (10-30mM)

No (Ethanol/Water)

2. Check Final Concentration

Yes

Is Final Conc > 50 µM?

Action: Use Protocol B
(PEG300/Tween-80)

Yes

3. Check Mixing Technique

No

Did you add buffer
to the DMSO drop?

Action: Use 'Vortex-Spike'
Add DMSO to moving buffer

Yes

4. Check Temperature

No

Is buffer cold (4°C)?

Action: Warm buffer to 37°C
before mixing

Yes

Solution Clear

No

Click to download full resolution via product page
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Figure 1: Diagnostic flowchart for resolving FAUC 365 solubility issues. Follow the path to

identify the procedural error.

Frequently Asked Questions (FAQ)
Q: I see a faint cloudiness immediately after adding the DMSO stock to my cell media. Is this

usable? A:No. Cloudiness indicates micro-precipitation.[1][2][3] Even if it looks like a

suspension, the effective concentration of free drug available to bind the receptor is unknown

and likely significantly lower than calculated.[3]

Fix: Centrifuge the solution.[1][2][3] If a pellet forms, you have lost drug.[1][2][3] Repeat

using Protocol A (Vortex-Spike) or lower the concentration.[1][2][3]

Q: Can I use Ethanol instead of DMSO? A: We do not recommend it.[1][2][3] FAUC 365 has

significantly lower solubility in ethanol (~2 mg/mL) compared to DMSO (~30 mg/mL).[1][2][3]

Ethanol also evaporates faster, potentially changing stock concentrations over time.[1][2][3]

Q: My stock solution froze at 4°C. Is it ruined? A: Pure DMSO freezes at ~19°C. Solidification in

the fridge is normal.[1][2][3]

Fix: Thaw it completely at room temperature or 37°C and vortex vigorously before use to

ensure no concentration gradients exist within the vial.

Q: Why does the protocol specify adding DMSO to buffer, not buffer to DMSO? A: If you add a

drop of water into a tube of DMSO stock, the first reaction is a high-heat, high-concentration

interface where the drug crashes out instantly.[1][2][3] By adding the stock into a large volume

of buffer, the solvent dissipates rapidly, keeping the drug molecules separated (solvated) long

enough to stabilize.[1][3]

Q: Is FAUC 365 an agonist or antagonist? A: Scientifically, FAUC 365 is a D3 Antagonist (

nM) [1].[1][2][3][5][6] Confusion often arises from database errors or its structural similarity to
other benzazepine agonists.[1][2][3] Ensure your experimental design (e.g., Schild plot vs.
dose-response) matches the antagonist profile.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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